Triammonium hydrogen disulphate
Description
Triammonium hydrogen disulphate ((NH₄)₃H(SO₄)₂) is a member of the M₃H(XO₄)₂ crystal family, where M represents ammonium (NH₄⁺), potassium (K⁺), or other alkali metals, and X is sulfur (S) or selenium (Se). This compound exhibits monoclinic symmetry at room temperature (space group C2/c) with lattice parameters a = 15.578 Å, b = 5.816 Å, c = 10.050 Å, and β = 101.58° . It undergoes multiple structural phase transitions, including a rhombohedral phase (R3m) above 140°C and low-temperature phases at -26°C, -132°C, and -140°C, which are associated with proton mobility and electrical conductivity changes . These properties make it a candidate for superprotonic conductors in solid-state electrochemical devices.
Properties
CAS No. |
13775-30-9 |
|---|---|
Molecular Formula |
H13N3O8S2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
triazanium;hydrogen sulfate;sulfate |
InChI |
InChI=1S/3H3N.2H2O4S/c;;;2*1-5(2,3)4/h3*1H3;2*(H2,1,2,3,4) |
InChI Key |
LSQBSJGVGHPYAZ-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].[NH4+].OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |
Other CAS No. |
24270-55-1 13775-30-9 |
Synonyms |
((NH4)3H(SO4)2) letovicite triammonium hydrogen sulfate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Crystal Structure and Phase Behavior
Compounds in the M₃H(XO₄)₂ family share a monoclinic structure at room temperature but differ in cation size and anion composition, leading to distinct phase behaviors:
Key Insight : Smaller cations (e.g., NH₄⁺ vs. K⁺) reduce interatomic distances, enhancing hydrogen bond strength and influencing proton migration pathways .
Phase Transition Temperatures
Phase transitions in these compounds correlate with proton disordering and changes in hydrogen bonding:
Note: Mixed crystals like [K₃]ₓ[(NH₄)₃]₁₋ₓH(SO₄)₂ show intermediate transition behaviors, with vibrational mode shifts (e.g., ν₁-SO₄) dependent on cation composition .
Proton Conductivity and Electrical Properties
Proton conductivity in M₃H(XO₄)₂ compounds peaks during superprotonic phases:
Mechanism : Conductivity arises from proton hopping via dynamic hydrogen bonds. NH₄⁺ systems exhibit lower activation energy due to weaker cation-anion interactions compared to K⁺ .
Hydrogen Bonding and Proton Migration
Hydrogen bond characteristics directly influence proton mobility:
Critical Factor : The interplay between cation size (NH₄⁺ < K⁺ < Rb⁺) and anion electronegativity (S > Se) dictates hydrogen bond flexibility and proton conduction efficiency.
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